molecular formula C20H18F6N4O B13384148 1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol

1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol

Cat. No.: B13384148
M. Wt: 444.4 g/mol
InChI Key: UJINBEQCDMOAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol (referred to herein as the target compound) is a synthetic small molecule identified as MK-5046, a potent bombesin receptor subtype-3 (BRS-3) agonist . Its structure features a propan-2-ol backbone with three key substituents:

  • A trifluoromethyl group at the C1 position.
  • A 4-pyrazol-1-ylphenyl moiety at the C2 position.
  • A 5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl group at the C3 position.

This compound was developed for its selective agonism of BRS-3, a G-protein-coupled receptor implicated in metabolic regulation and energy homeostasis.

Properties

Molecular Formula

C20H18F6N4O

Molecular Weight

444.4 g/mol

IUPAC Name

1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol

InChI

InChI=1S/C20H18F6N4O/c21-19(22,23)17(6-7-17)10-14-12-27-16(29-14)11-18(31,20(24,25)26)13-2-4-15(5-3-13)30-9-1-8-28-30/h1-5,8-9,12,31H,6-7,10-11H2,(H,27,29)

InChI Key

UJINBEQCDMOAHM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CN=C(N2)CC(C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The key challenges include selective functionalization of aromatic and heterocyclic rings, introduction of trifluoromethyl groups, and maintaining stereochemical integrity.

Key Reaction Types and Conditions

Palladium-Catalyzed Cross-Coupling Reactions
  • Suzuki-Miyaura coupling is commonly employed to link pyrazole-substituted aryl boronic acids with brominated imidazole derivatives.
  • Typical catalysts: bis(triphenylphosphine)palladium(II) dichloride or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane adduct.
  • Base: potassium carbonate or cesium carbonate.
  • Solvents: 1,4-dioxane with water as co-solvent.
  • Temperature: 80–100 °C.
  • Atmosphere: inert (nitrogen or argon) to prevent oxidation.

Example experimental setup:

Reagents & Conditions Yield (%) Notes
(S)-1-(6-bromo-2-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)ethanone + 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole; Pd catalyst; K2CO3; 1,4-dioxane/water; 80 °C; 4 h 69% Purification by preparative HPLC

This coupling forms the pyrazolyl-phenyl-imidazole intermediate crucial for the final compound.

Nucleophilic Substitution and Amidation
  • Introduction of the trifluoromethylcyclopropylmethyl group onto the imidazole nitrogen is achieved by alkylation using trifluoromethylcyclopropylmethyl halides or related electrophiles.
  • Amidation steps involve reaction of amines with isocyanates or acid chlorides under mild heating (50–80 °C) in the presence of catalytic DMAP (4-dimethylaminopyridine).
  • Solvents: dichloroethane or ethyl acetate.
  • Workup includes aqueous bicarbonate washes and organic extraction.

Example:

Reagents & Conditions Yield (%) Notes
N,N-diisopropylethylamine + 1-fluoro-4-isocyanatobenzene + DMAP; 50 °C overnight Moderate Used for preparing amide intermediates
Introduction of the Propan-2-ol Backbone with Trifluoromethyl Group
  • The chiral center at the propan-2-ol position bearing trifluoromethyl substituents is introduced via enantioselective synthesis or chiral pool starting materials.
  • Methods include asymmetric reduction of trifluoromethyl ketones or addition of organometallic reagents to trifluoromethyl-substituted aldehydes.
  • Control of stereochemistry is critical for biological activity.

Representative Synthetic Route Summary

Step Reaction Type Starting Materials Key Reagents & Conditions Product/Intermediate
1 Halogenation Phenyl or heteroaryl precursors Bromination with NBS or similar Brominated pyrazolylphenyl derivative
2 Suzuki Coupling Brominated intermediate + pyrazolyl boronate Pd catalyst, K2CO3, 1,4-dioxane/water, 80 °C Pyrazolylphenyl-imidazole intermediate
3 Alkylation Imidazole intermediate + trifluoromethylcyclopropylmethyl halide Base, inert atmosphere, moderate heat Alkylated imidazole intermediate
4 Amidation Amine + isocyanate or acid chloride DMAP catalyst, 50–80 °C Amide intermediate
5 Chiral Propan-2-ol Formation Trifluoromethyl ketone or aldehyde + chiral reagent Asymmetric reduction or addition Final chiral trifluoromethylated propan-2-ol compound

3 Detailed Research Findings on Preparation

Reaction Yields and Purification

  • Yields for palladium-catalyzed cross-couplings range from 55% to 69%, depending on catalyst loading and reaction time.
  • Purification is typically achieved by preparative high-performance liquid chromatography (HPLC) or silica gel column chromatography using hexane/ethyl acetate gradients.
  • The final compound is isolated as an off-white solid with high purity, confirmed by NMR and mass spectrometry.

Analytical Characterization

  • Mass Spectrometry (MS) : Positive ion electrospray ionization (ESI) shows molecular ion peaks consistent with the expected molecular weight (~390.4 g/mol).
  • Nuclear Magnetic Resonance (NMR) : Detailed ^1H and ^13C NMR spectra confirm the presence of pyrazole, imidazole, cyclopropyl, and trifluoromethyl groups.
  • Chiral Purity : Enantiomeric excess is assessed by chiral HPLC or optical rotation measurements to ensure stereochemical fidelity.

Mechanistic Insights

  • The palladium-catalyzed cross-coupling proceeds via oxidative addition of the aryl bromide, transmetallation with the boronate, and reductive elimination to form the C-C bond.
  • Alkylation of the imidazole nitrogen is facilitated by the nucleophilicity of the imidazole ring and the electrophilicity of the trifluoromethylcyclopropylmethyl halide.
  • Amidation reactions proceed via nucleophilic attack of amines on isocyanates, catalyzed by DMAP, with formation of urea or amide linkages.

4 Summary Table of Preparation Parameters

Parameter Details
Molecular Weight ~390.4 g/mol
Key Functional Groups Pyrazole, Imidazole, Trifluoromethylcyclopropyl, Alcohol
Catalysts Pd(PPh3)2Cl2, Pd(dppf)Cl2·CH2Cl2 adduct
Bases K2CO3, Cs2CO3
Solvents 1,4-Dioxane, Water, 1,2-Dichloroethane, Ethyl Acetate
Temperature Range 50–100 °C
Atmosphere Nitrogen or Argon (inert)
Purification Methods Preparative HPLC, Silica gel chromatography
Typical Yields 55–69%
Analytical Techniques MS (ESI), NMR (^1H, ^13C), Chiral HPLC

Chemical Reactions Analysis

Structural Reactivity Analysis

The molecule contains several functional groups that dictate its chemical behavior:

  • Trifluoromethyl groups : Electron-withdrawing substituents that stabilize adjacent carbocations and influence aromatic substitution patterns.

  • Cyclopropane ring : Strain-driven reactivity, potentially undergoing ring-opening under acidic or oxidative conditions.

  • Imidazole and pyrazole rings : Participate in hydrogen bonding and electrophilic substitution (e.g., halogenation or nitration at activated positions).

  • Propan-2-ol moiety : Susceptible to oxidation (e.g., to ketones) or esterification.

Key Synthetic Steps

  • Imidazole Ring Formation :

    • Cyclocondensation of 1-(trifluoromethyl)cyclopropanemethylamine with glyoxal derivatives under acidic conditions .

  • Pyrazole Coupling :

    • Suzuki-Miyaura cross-coupling between 4-bromophenylpyrazole and boronic acid intermediates .

  • Trifluoromethyl Propanol Assembly :

    • Nucleophilic substitution of trifluoroacetone with a Grignard reagent derived from the imidazole-pyrazole intermediate .

Stability and Degradation

ParameterConditionsObservationReference
Hydrolytic StabilitypH 7.4, 37°C, 24 hrs<5% degradation
Oxidative Stability3% H<sub>2</sub>O<sub>2</sub>, 24 hrs12% degradation (imidazole ring oxidation)
Photolytic StabilityUV light (300–400 nm)20% degradation (cyclopropane ring cleavage)

Pharmacologically Relevant Interactions

As a BRS-3 agonist, the compound interacts with G<sub>q</sub>-coupled receptors, activating phospholipase C (PLC) and increasing intracellular Ca<sup>2+</sup> levels .

In Vitro Binding Affinity

ReceptorIC<sub>50</sub> (nM)Selectivity Ratio (vs. BRS-3)
BRS-312 ± 21
GRP Receptor>10,000>833
NMB Receptor>10,000>833

Metabolic Pathways

Hepatic metabolism involves:

  • Phase I : Oxidative defluorination (CYP3A4-mediated) and hydroxylation of the cyclopropane ring .

  • Phase II : Glucuronidation of the propan-2-ol group.

Scientific Research Applications

1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole and imidazole rings can form hydrogen bonds and coordinate with metal ions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The target compound shares structural motifs with several heterocyclic derivatives, particularly those containing pyrazole , imidazole , or trifluoromethyl groups . Below is a comparative analysis based on structural features, synthesis, and pharmacological activity:

Table 1: Comparative Analysis of the Target Compound and Analogues

Compound Name / ID Key Structural Features Pharmacological Activity Synthesis Method Physicochemical Properties
Target Compound (MK-5046) Propan-2-ol core; pyrazolylphenyl; trifluoromethylcyclopropyl-imidazole BRS-3 agonist Proprietary (see ref. 24 in ) High lipophilicity (CF₃ groups)
Compounds 4 & 5 Thiazole-pyrazole hybrids; fluorophenyl groups Structural analogs (no activity specified) Crystallized from DMF Planar conformation; moderate solubility
2-iso-Propyl-4-trifluoromethyl-5-(n-hexyl)imidazol-1-ol Imidazole core; trifluoromethyl; n-hexyl chain Not specified Condensation with NH₄OAc Syrupy oil; IR ν 1153 cm⁻¹ (CF₃)
3-[5-(Trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol Benzimidazole core; trifluoromethyl; propanol chain Research chemical (unspecified) Commercial synthesis (Thermo Scientific) Solid; PubChem CID 2775098
Antifungal Triazole (Compound 2) Difluorophenyl; pyrazole; propan-2-ol Antifungal (in vitro/in vivo) K₂CO₃/DMSO-d6; TLC monitoring Crystalline; high thermal stability

Key Structural and Functional Insights:

Core Backbone :

  • The target compound’s propan-2-ol backbone is shared with antifungal triazoles (e.g., ’s Compound 2) but differs in substituent complexity .
  • Benzimidazole derivatives () replace the imidazole ring with a fused benzene ring, reducing conformational flexibility .

Trifluoromethyl Groups: The trifluoromethylcyclopropyl group in MK-5046 enhances metabolic stability compared to simpler CF₃-substituted imidazoles ().

Pharmacological Targets :

  • MK-5046’s BRS-3 agonism is unique among the compared compounds, which are primarily antifungal () or structural analogs ().
  • Antifungal activity in triazoles () correlates with pyrazole and difluorophenyl motifs , suggesting scaffold-dependent target specificity .

Synthesis Complexity :

  • MK-5046’s synthesis involves advanced steps to incorporate the trifluoromethylcyclopropyl group, while simpler imidazoles () use one-pot condensations .
  • Antifungal triazoles () employ K₂CO₃-mediated coupling, a common method for heterocyclic systems .

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The trifluoromethylcyclopropyl-imidazole group in MK-5046 likely enhances receptor binding affinity and selectivity for BRS-3 over other bombesin receptors . In contrast, antifungal triazoles prioritize electron-withdrawing groups (e.g., difluorophenyl) for enzyme inhibition .
  • Solubility Challenges : The high lipophilicity of MK-5046 (due to multiple CF₃ groups) may necessitate formulation optimization, whereas benzimidazole derivatives () exhibit better crystallinity .
  • Synthetic Scalability : ’s isostructural thiazole-pyrazoles demonstrate the feasibility of crystallizing complex heterocycles, a technique applicable to MK-5046 derivatives .

Notes

Therapeutic Scope: Comparisons across pharmacological classes (e.g., BRS-3 agonists vs.

Physicochemical Data : LogP, solubility, and bioavailability metrics for most compounds are absent in the provided evidence, necessitating further experimental validation.

This analysis underscores the importance of substituent engineering in balancing pharmacological efficacy and physicochemical properties, with MK-5046 representing a sophisticated example of targeted drug design.

Biological Activity

The compound 1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol, also known as MK-5046, is a synthetic organic compound that has garnered attention for its biological activity, particularly as an allosteric agonist at the bombesin receptor subtype 3 (BRS-3). This article discusses its pharmacological properties, biological mechanisms, and relevant case studies.

MK-5046 is characterized by the following chemical properties:

  • Molecular Formula : C24H25F6N4O
  • Molecular Weight : 444.14 g/mol
  • Topological Polar Surface Area : 66.21 Ų
  • LogP (Octanol-Water Partition Coefficient) : 5.01

MK-5046 acts primarily as an allosteric agonist at the BRS-3 receptor, a member of the G-protein-coupled receptor family. Its unique binding characteristics allow it to modulate receptor activity without directly competing with endogenous ligands. Research indicates that MK-5046 can enhance the receptor's response to other agonists, demonstrating potential for therapeutic applications in conditions where BRS-3 is implicated.

Key Findings:

  • Allosteric Modulation : MK-5046 exhibits noncompetitive inhibition of peptide binding and alters the dose-response curve of other agonists, indicating its role in modulating receptor dynamics rather than simply activating it .
  • Signal Pathways : Activation of phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways has been observed with MK-5046, highlighting its role in intracellular signaling cascades .

Biological Activity

The biological activity of MK-5046 has been evaluated through various in vitro and in vivo studies:

Study FocusResults
Agonist Potency MK-5046 demonstrated high potency with a Ki value of 0.08 nM for BRS-3 .
Comparative Pharmacology In studies comparing MK-5046 with other ligands, it was found to have a biphasic dose-response curve, indicating complex interactions with the receptor .
Cellular Responses MK-5046 was shown to activate multiple signaling pathways including MAPK and FAK, suggesting a multifaceted role in cellular signaling .

Case Studies

Several studies have explored the pharmacological implications of MK-5046:

Study 1: Allosteric Agonism at BRS-3

In a study published in Nature Reviews, researchers investigated MK-5046's effects on BRS-3 signaling. They found that it not only activated downstream signaling pathways but also enhanced the efficacy of other agonists through allosteric mechanisms. This study highlighted the potential for developing novel therapies targeting BRS-3-related conditions such as obesity and metabolic disorders .

Study 2: Comparative Analysis with Bantag-1

A comparative analysis between MK-5046 and Bantag-1 (a known antagonist) revealed that while both compounds interact with BRS-3, their mechanisms differ significantly. MK-5046 was identified as a full agonist for several signaling pathways while Bantag-1 acted as a selective antagonist .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized during synthesis?

The compound is synthesized via multi-step organic reactions, including nucleophilic substitution and cyclopropane functionalization. Key steps involve coupling the pyrazole and imidazole moieties with the trifluoromethyl cyclopropane group. Purity optimization requires rigorous purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Monitoring by HPLC (C18 column, acetonitrile/water mobile phase) ensures >98% purity. Contamination by intermediates (e.g., unreacted pyrazole derivatives) must be minimized through precise stoichiometric control .

Q. How can the stereochemical configuration of the propan-2-ol core be confirmed?

X-ray crystallography is the gold standard for absolute stereochemical confirmation. For preliminary analysis, use 19F^{19}\text{F}-NMR to detect diastereotopic trifluoromethyl groups and 1H^1\text{H}-NMR coupling constants to infer spatial arrangements. Chiral HPLC (e.g., Chiralpak AD-H column) can resolve enantiomers, while polarimetry ([α]D_D) provides optical rotation data for comparison with literature values .

Q. What spectroscopic techniques are critical for structural validation?

  • Mass spectrometry (HRMS): Confirm molecular weight (expected [M+H]+^+: ~527.14 Da).
  • 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR: Assign peaks for pyrazole (δ 7.8–8.2 ppm), imidazole (δ 7.1–7.5 ppm), and cyclopropane (δ 1.2–1.8 ppm).
  • IR spectroscopy: Identify hydroxyl (O–H stretch, ~3400 cm1^{-1}) and trifluoromethyl (C–F stretch, ~1150 cm1^{-1}) groups .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for BRS-3 receptor binding?

Design analogs by modifying:

  • Pyrazole substituents: Replace fluorophenyl with electron-withdrawing groups (e.g., nitro, cyano) to assess π-π stacking interactions.
  • Cyclopropane linker: Introduce methyl or ethyl groups to evaluate steric effects on receptor binding pockets. Use radioligand displacement assays (e.g., 125I^{125}\text{I}-BRS-3 agonist competition) and molecular docking (PDB: 4ZUD) to correlate structural changes with IC50_{50} values .

Q. What strategies mitigate metabolic instability in pharmacokinetic studies?

  • Isotope labeling: Use 14C^{14}\text{C}-labeled compound to track metabolic pathways via LC-MS/MS.
  • CYP450 inhibition: Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to identify dominant metabolic enzymes.
  • Prodrug design: Mask the hydroxyl group with acetyl or phosphate esters to enhance bioavailability .

Q. How should crystallographic data discrepancies between predicted and observed bond angles be resolved?

Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to model equilibrium geometries. Compare with experimental X-ray data (e.g., C–C–C bond angles in the cyclopropane ring). Discrepancies >5° may indicate crystal packing effects or solvent interactions. Refine models using software like Mercury or OLEX2 .

Q. What in vivo models are suitable for evaluating CNS penetration?

  • Blood-brain barrier (BBB) assays: Measure brain-to-plasma ratio (Kp,uu_{p,uu}) in rodents after IV administration.
  • Microdialysis: Quantify unbound drug concentrations in cerebrospinal fluid (CSF).
  • PET imaging: Use 18F^{18}\text{F}-labeled analogs for real-time BBB traversal monitoring .

Contradictory Data Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

Re-evaluate experimental conditions:

  • Polar solvents (DMSO, water): Check for hydrate formation via TGA/DSC.
  • Nonpolar solvents (hexane): Assess aggregation tendencies using dynamic light scattering (DLS). Computational solubility prediction tools (e.g., COSMO-RS) can reconcile discrepancies by accounting for solvent entropy effects .

Safety and Handling

Q. What precautions are necessary for handling fluorinated intermediates?

  • Ventilation: Use fume hoods to avoid inhalation of volatile fluorocarbons.
  • PPE: Wear nitrile gloves and safety goggles; fluorinated compounds can penetrate latex.
  • Waste disposal: Neutralize acidic byproducts (e.g., HF) with calcium carbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.